molecular formula C10H7AuCl5S B14466806 Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane CAS No. 71521-30-7

Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane

Cat. No.: B14466806
CAS No.: 71521-30-7
M. Wt: 533.5 g/mol
InChI Key: NNEWNGJPHCPGEJ-UHFFFAOYSA-N
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Description

Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane is a chemical compound that features a gold atom coordinated to a thiolane ring substituted with a pentachlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane typically involves the coordination of gold to a thiolane ring. One common method is the reaction of a gold precursor, such as gold chloride, with 2-(2,3,4,5,6-pentachlorophenyl)thiolane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pentachlorophenyl ring .

Scientific Research Applications

Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane has several scientific research applications:

Mechanism of Action

The mechanism by which Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane exerts its effects involves the interaction of the gold atom with various molecular targets. Gold can form strong bonds with sulfur and nitrogen atoms, which are common in biological molecules. This interaction can disrupt the function of enzymes and proteins, leading to cytotoxic effects. The pentachlorophenyl group may also contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane is unique due to the combination of a gold atom with a thiolane ring and a pentachlorophenyl group. This combination imparts specific chemical and physical properties that are not found in other similar compounds.

Properties

CAS No.

71521-30-7

Molecular Formula

C10H7AuCl5S

Molecular Weight

533.5 g/mol

IUPAC Name

gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane

InChI

InChI=1S/C10H7Cl5S.Au/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13;/h4H,1-3H2;

InChI Key

NNEWNGJPHCPGEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl.[Au]

Origin of Product

United States

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